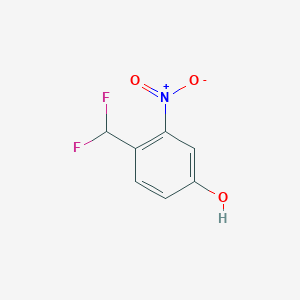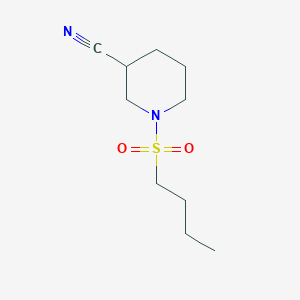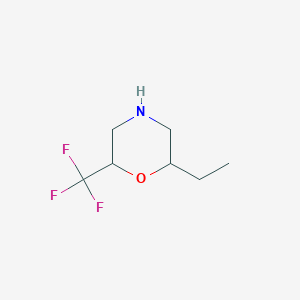
2-Ethyl-6-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(trifluoromethyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines containing both nitrogen and oxygen atoms in a six-membered ring. The presence of the trifluoromethyl group and the ethyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(trifluoromethyl)morpholine typically involves the reaction of 2-ethylmorpholine with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where 2-ethylmorpholine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Trifluoromethyl halides, alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Ethylmorpholine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
6-(Trifluoromethyl)morpholine: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
Morpholine: The parent compound without any substituents, used widely in various industrial applications.
Uniqueness: 2-Ethyl-6-(trifluoromethyl)morpholine stands out due to the presence of both the ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications can enhance its reactivity, stability, and potential bioactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H12F3NO/c1-2-5-3-11-4-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
InChI Key |
MDDPCMWDWYXMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



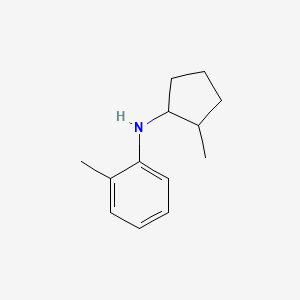
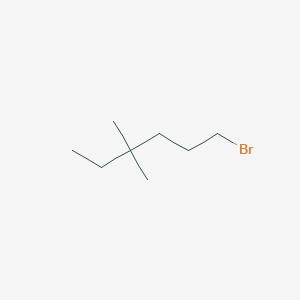
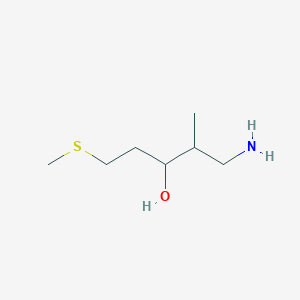
![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
